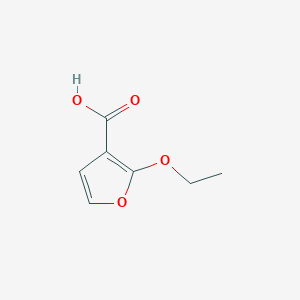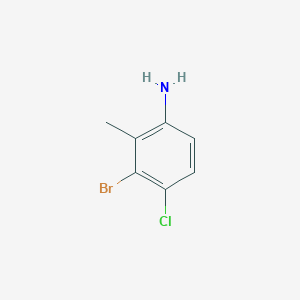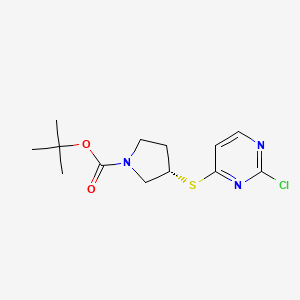
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro group, and the attachment of the pyrrolidine ring. The tert-butyl ester group is usually introduced in the final stages of the synthesis to protect the carboxylic acid functionality during earlier steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the pyrimidine ring.
科学研究应用
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloro group and pyrimidine ring play crucial roles in binding to target molecules, while the pyrrolidine ring and tert-butyl ester group influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- (S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
(S)-3-(2-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry
属性
分子式 |
C13H18ClN3O2S |
|---|---|
分子量 |
315.82 g/mol |
IUPAC 名称 |
tert-butyl (3S)-3-(2-chloropyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-7-5-9(8-17)20-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3/t9-/m0/s1 |
InChI 键 |
XAWFEKNVMUPGIK-VIFPVBQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=NC(=NC=C2)Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



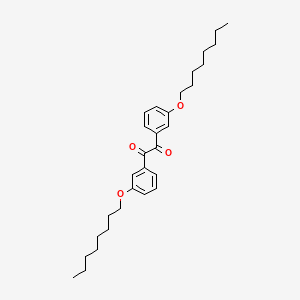
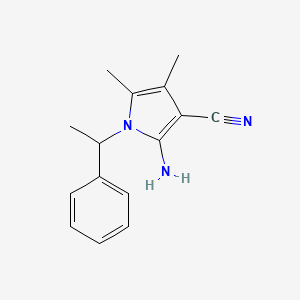

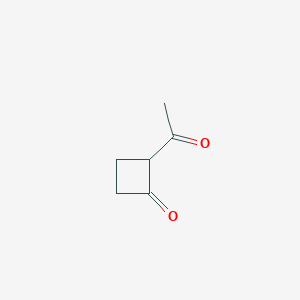
![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

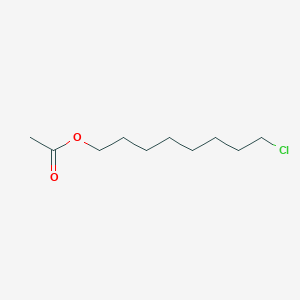

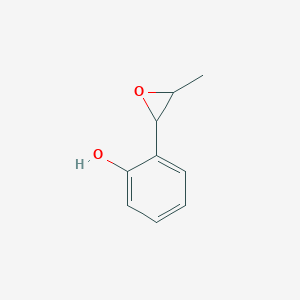
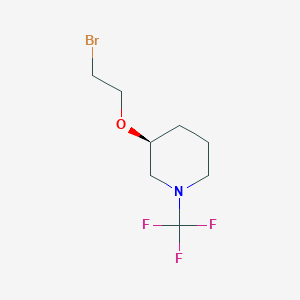
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
